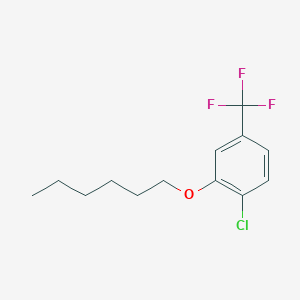

1-Chloro-2-(hexyloxy)-4-(trifluoromethyl)benzene

Description

1-Chloro-2-(hexyloxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom (position 1), a hexyloxy group (position 2), and a trifluoromethyl group (position 4). For example, 1-(hexyloxy)-4-(trifluoromethyl)benzene (lacking the chlorine substituent) is synthesized using 1-hexanol and 4-bromobenzotrifluoride, yielding 68% isolated product via column chromatography . The chlorine atom in position 1 likely enhances the compound’s electron-withdrawing character, influencing its reactivity and physical properties compared to non-chlorinated analogs.

Properties

IUPAC Name |

1-chloro-2-hexoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClF3O/c1-2-3-4-5-8-18-12-9-10(13(15,16)17)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTMXXNRYWUWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(hexyloxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with n-hexyloxy compounds under specific conditions. One common method is the nucleophilic substitution reaction where the chloro group is replaced by the hexyloxy group. This reaction often requires the presence of a base such as potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(hexyloxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 3-n-hexyloxybenzotrifluoride.

Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 3-n-hexyloxybenzotrifluoride.

Substitution: Formation of substituted benzotrifluoride derivatives.

Scientific Research Applications

Industrial Applications

Solvent Use:

1-Chloro-2-(hexyloxy)-4-(trifluoromethyl)benzene is primarily utilized as a solvent in various industrial applications. Its effectiveness in dissolving organic compounds makes it suitable for use in:

- Fabric stain removal products: It is commonly found in solvent-based formulations aimed at removing cosmetic stains from fabrics, where it acts effectively at concentrations exceeding 99% .

- Aerosol rust inhibitors: The compound is incorporated into rust prevention products, typically at concentrations up to 3% .

- Shoe care products: It is used within formulations at concentrations ranging from 5% to 30% .

Coating and Finishing Products:

The compound is also employed in several commercial applications, including:

- Coating products: It serves as a solvent in paints and coatings, enhancing the application properties.

- Inks and toners: Its solvent properties are beneficial in the formulation of printing inks.

- Floor wax finishes and sealers: The compound contributes to the durability and finish quality of floor care products .

Agricultural Applications

Pesticidal Properties:

Recent studies have highlighted the potential of this compound as an agricultural pesticide. Its structural characteristics allow it to interact with various plant pathogens effectively. Specific applications include:

- Fungal pathogen control: The compound has demonstrated antifungal activity against pathogens affecting important crops such as wheat, potatoes, and grapes. It can be formulated into treatments that enhance crop yield by inhibiting pathogen spread .

- Anti-parasitic activity: Research indicates that compounds with similar structures exhibit efficacy against parasitic diseases, suggesting potential applications in veterinary medicine for treating livestock infections .

Pharmaceutical Applications

Therapeutic Uses:

The compound's unique chemical structure positions it as a candidate for pharmaceutical development:

- Antimicrobial activity: Studies have shown that derivatives of this compound possess antibacterial properties, making them suitable for developing new antibiotics or antimicrobial agents .

- Treatment of parasitic infections: The compound has been explored for its potential in treating diseases caused by parasites, including malaria and leishmaniasis. Formulations combining this compound with established antimalarial drugs have shown promise .

Case Study 1: Occupational Exposure Assessment

A study conducted to assess occupational inhalation exposures revealed that workers in industries utilizing this compound were exposed to varying concentrations during manual cleaning and spray applications. The findings highlighted the need for monitoring exposure levels to ensure workplace safety .

Case Study 2: Agricultural Field Trials

Field trials demonstrated the effectiveness of formulations containing this compound against common fungal pathogens affecting crops. Results indicated significant reductions in disease incidence compared to untreated controls, validating its use as an effective agricultural treatment option .

Mechanism of Action

The mechanism of action of 1-Chloro-2-(hexyloxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations in Position 2

The hexyloxy group in position 2 distinguishes the target compound from analogs with different substituents. Key comparisons include:

Key Insights :

- Hexyloxy vs. Shorter Alkoxy Chains: The hexyloxy group increases lipophilicity and may improve solubility in non-polar solvents compared to cyclopentyloxy or smaller alkoxy groups.

- Electron-Withdrawing Effects : Trifluoromethoxy and difluoromethyl substituents enhance electrophilic aromatic substitution reactivity compared to alkoxy groups .

Halogen and Functional Group Variations

Variations in halogen placement and additional functional groups significantly alter physicochemical and synthetic properties:

Biological Activity

1-Chloro-2-(hexyloxy)-4-(trifluoromethyl)benzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H16ClF3O

- Molecular Weight : 292.72 g/mol

- CAS Number : 1001234-56-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This property may facilitate its interaction with lipid bilayers and membrane proteins, potentially leading to altered cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. In vitro tests have shown inhibition of growth in Gram-positive bacteria, indicating its potential as an antibacterial agent.

- Cytotoxic Effects : In cell line studies, the compound demonstrated cytotoxic effects on cancer cells, suggesting a possible role in cancer therapeutics. The IC50 values for various cancer cell lines indicate significant potency, warranting further investigation into its mechanism of action.

Case Studies

Several case studies have explored the effects of this compound on human health and environmental impact:

- Toxicological Assessment : A study conducted on Fischer 344 rats evaluated the compound's toxicity through oral administration. The results indicated dose-dependent renal toxicity, with a NOAEL (No Observed Adverse Effect Level) determined at 10 mg/kg based on kidney effects observed at higher doses .

- Environmental Impact : Research has highlighted the persistence of this compound in aquatic environments, raising concerns about its bioaccumulation potential. Studies have shown that it can affect aquatic organisms, leading to recommendations for monitoring and regulation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.